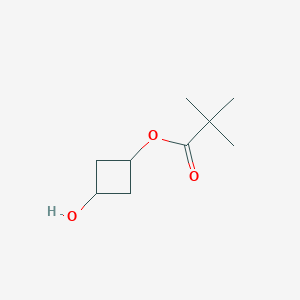

3-Hydroxycyclobutyl pivalate

Description

Significance of Cyclobutane (B1203170) Derivatives in Chemical Research

Cyclobutane derivatives are a fascinating class of carbocycles that have found increasing application in various domains of chemical research, most notably in medicinal chemistry and as versatile intermediates in organic synthesis. tesisenred.netuni-muenchen.de The significance of the cyclobutane ring stems from its unique three-dimensional, puckered structure and inherent ring strain, which is approximately 26.3 kcal/mol. google.com This strain energy, while making the ring relatively inert chemically compared to highly strained carbocycles like cyclopropane, provides a driving force for a variety of ring-opening and rearrangement reactions, making cyclobutanes valuable synthetic intermediates. tesisenred.net

In medicinal chemistry, the incorporation of a cyclobutane scaffold can have profound effects on the pharmacological properties of a molecule. google.com The rigid, three-dimensional nature of the cyclobutane ring can be used to:

Conformationally constrain flexible molecules, locking them into a bioactive conformation.

Act as a bioisostere for other groups, such as phenyl rings or alkenes, to improve properties like metabolic stability or solubility. uni-muenchen.de

Introduce three-dimensionality , which can enhance binding to biological targets and improve pharmacokinetic profiles. google.com

The utility of cyclobutane derivatives is exemplified by their presence in a number of natural products with potent biological activities, including terpenoids and alkaloids. Furthermore, synthetic cyclobutane-containing compounds have shown promise in drug discovery programs, with applications as inhibitors for various enzymes and receptors. youtube.com

Role of 3-Hydroxycyclobutyl Pivalate (B1233124) as a Versatile Synthetic Synthon

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. 3-Hydroxycyclobutyl pivalate is a bifunctional molecule that serves as a versatile synthon, offering two key points for chemical modification: the hydroxyl group and the pivalate ester.

The hydroxyl group is a versatile functional handle that can undergo a wide range of transformations. It can be:

Oxidized to the corresponding ketone, 3-oxocyclobutyl pivalate.

Converted into a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions.

Used to direct reactions to specific positions on the cyclobutane ring.

Engage in hydrogen bonding, which can influence the solubility and reactivity of the molecule.

The pivalate group (trimethylacetyl group) is a bulky ester that is known for its steric hindrance. This bulkiness confers several useful properties:

It can act as a protecting group for the hydroxyl function, being relatively stable to a variety of reaction conditions due to the steric hindrance around the carbonyl group.

The steric bulk can influence the stereochemical outcome of reactions at other positions on the cyclobutane ring, acting as a stereodirecting group.

Pivalate esters are often used in drug design to improve the metabolic stability and prolong the half-life of a compound.

The combination of these two functional groups in a strained four-membered ring makes this compound a valuable building block for the synthesis of more complex, substituted cyclobutane derivatives for use in medicinal chemistry and materials science. bldpharm.com For instance, the cis- and trans-isomers of 3-hydroxycyclobutyl derivatives are important intermediates in the synthesis of various biologically active molecules, including kinase inhibitors. youtube.com The stereoselective synthesis of such derivatives is crucial, and methods often involve the reduction of a 3-oxocyclobutane precursor or the stereochemical inversion of a pre-existing hydroxyl group via reactions like the Mitsunobu reaction. google.com

Historical Context and Evolution of Synthetic Strategies for Cyclobutane Scaffolds

The synthesis of the cyclobutane ring has been a long-standing challenge and an area of active research in organic chemistry. The first synthesis of cyclobutane itself was reported in 1907. google.com Early methods for constructing the four-membered ring were often low-yielding and lacked generality.

A major breakthrough in cyclobutane synthesis came with the development of [2+2] cycloaddition reactions . Historically, the first examples of such reactions were photodimerizations of olefins in sunlight, with the dimerization of thymoquinone (B1682898) being reported by Liebermann in 1877. patentinspiration.com The 1960s saw the advent of intermolecular [2+2] photocycloadditions, which allowed for the combination of two different olefinic partners. patentinspiration.com This method, particularly the photocycloaddition between an enone and an alkene, has become one of the most powerful and widely used strategies for constructing cyclobutane rings, offering high levels of regio- and stereoselectivity. researchgate.net

Over the decades, the strategies for cyclobutane synthesis have evolved significantly, moving from often harsh photochemical and thermal methods to more sophisticated and milder transition-metal-catalyzed and organocatalyzed approaches.

Evolution of Synthetic Methods for Cyclobutane Scaffolds

| Era | Key Synthetic Strategy | Description | Significance |

|---|---|---|---|

| Late 19th - Early 20th Century | Intramolecular Wurtz-type couplings | Cyclization of 1,4-dihalobutanes using sodium metal. | Early, low-yielding methods for forming the cyclobutane ring. |

| Mid-20th Century | [2+2] Photochemical Cycloadditions | UV light-induced cycloaddition of two alkene moieties to form a cyclobutane ring. researchgate.net | Became a cornerstone of cyclobutane synthesis, especially for natural product synthesis. google.com |

| Late 20th Century | Transition-Metal Catalyzed Cycloadditions | Use of catalysts (e.g., Pd, Ni, Ti) to mediate [2+2] cycloadditions and other cyclization reactions under milder conditions. tesisenred.netduq.edu | Improved efficiency, selectivity, and functional group tolerance. |

| Late 20th - Early 21st Century | Intramolecular Cyclizations | Ring-closure reactions, including radical, cationic, and transition-metal-catalyzed cyclizations, to form the cyclobutane skeleton. duq.edu | Offered alternative disconnections for complex targets containing embedded cyclobutane rings. |

| 21st Century | Asymmetric Catalysis | Development of chiral catalysts (Lewis acids, organocatalysts) for enantioselective [2+2] cycloadditions. patentinspiration.com | Enabled the synthesis of enantiomerically pure cyclobutane derivatives for pharmaceutical applications. |

| Contemporary | C-H Functionalization | Direct functionalization of C-H bonds on a pre-formed cyclobutane ring. | Provides a more atom-economical and efficient way to synthesize substituted cyclobutanes. |

These advancements have made a wide array of functionalized cyclobutane derivatives, including synthons like this compound, more accessible for research and development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxycyclobutyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,3)8(11)12-7-4-6(10)5-7/h6-7,10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWHHZSWFRKEHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089709-03-4 | |

| Record name | 3-hydroxycyclobutyl 2,2-dimethylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxycyclobutyl Pivalate and Its Precursors

Strategies for Cyclobutane (B1203170) Ring Construction Preceding Pivalate (B1233124) Derivatization

The construction of the cyclobutane skeleton, particularly with a hydroxyl or keto group at the 3-position, is a critical step. This is often achieved through the synthesis of precursors like 3-oxocyclobutanone or 3-hydroxycyclobutanol.

The [2+2] cycloaddition reaction is a powerful and widely utilized method for the formation of cyclobutane rings. researchgate.netnih.govnih.govcsic.es This approach involves the reaction of two components, each contributing two atoms to the new four-membered ring. A common strategy for synthesizing a precursor to 3-hydroxycyclobutyl pivalate involves the cycloaddition of an allene (B1206475) with an alkene. For instance, the reaction of allene with ethyl acrylate (B77674) can yield a cyclobutane with the necessary functionality for conversion to 3-hydroxycyclobutanol. nih.gov

These reactions can be promoted thermally, photochemically, or through the use of transition metal catalysts. csic.es Thermal [2+2] cycloadditions often require high temperatures and can sometimes lead to a mixture of regioisomers. csic.es Photochemical cycloadditions offer an alternative under milder conditions. More recently, transition metal catalysis has emerged as a highly effective method, providing greater control over the reaction's regio- and stereoselectivity. csic.es

A notable example is the intramolecular [2+2] cycloaddition of an allene with an alkene, which can be used to construct fused cyclobutane systems. diva-portal.org While not a direct route to this compound, these methods highlight the versatility of [2+2] cycloadditions in forming the cyclobutane core.

| Reactants | Conditions | Product(s) | Yield (%) | Reference(s) |

| Allene and Ethyl Acrylate | Thermal or Photochemical | Ethyl 3-methylenecyclobutanecarboxylate | Variable | nih.gov |

| (S)-(+)-1,3-Dimethylallene and Methyl Acrylate | Toluene-d8, hydroquinone, 160 °C, 3 days | Mixture of cyclobutane diastereomers | - | |

| Thiazoline fused 2-pyridone and Propargyl Bromide | Cs2CO3, heat | Cyclobutane fused thiazolino-2-pyridone | 69 | diva-portal.org |

Ring contraction reactions provide an alternative pathway to cyclobutane derivatives from larger ring systems. While less common for the direct synthesis of 3-hydroxycyclobutanol, this strategy can be effective. For example, the rearrangement of certain five-membered rings can lead to the formation of a four-membered ring. These reactions can be promoted by various reagents and conditions, often involving the generation of a reactive intermediate that facilitates the ring contraction.

Radical cyclization reactions have also been employed in the synthesis of cyclobutane rings. These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the four-membered ring. While powerful for the construction of complex polycyclic systems containing cyclobutanes, their application to the direct synthesis of simple 3-hydroxycyclobutanol is less documented.

Esterification and Protection Group Strategies for the Hydroxyl Functionality

Once the 3-hydroxycyclobutanol precursor is obtained, the next critical step is the introduction of the pivalate group. The pivaloyl group serves as a robust protecting group for the hydroxyl functionality, being stable to a wide range of reaction conditions.

The most common method for the synthesis of pivalate esters is the reaction of the alcohol with pivaloyl chloride in the presence of a base. orgsyn.orggoogle.com Pyridine (B92270) is a frequently used base for this transformation. google.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at or below room temperature.

Another effective method involves the use of pivalic anhydride (B1165640) with a catalytic amount of a Lewis acid or a strong protic acid. This approach can be particularly useful for sterically hindered alcohols.

A solvent-free and catalyst-free protocol for the pivaloylation of alcohols has also been reported, offering a greener alternative with short reaction times and high yields. organic-chemistry.org This method demonstrates selectivity for primary alcohols over secondary alcohols and phenols. organic-chemistry.org

| Alcohol | Reagent | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference(s) |

| Glycerol | Pivaloyl Chloride | Pyridine | tert-Butyl methyl ether | 5 °C, 4 h | - | google.com |

| N-Boc hydroxylamine | Pivaloyl Chloride | Triethylamine (B128534) | Dichloromethane | 0 °C to rt, 2.5 h | 96 | orgsyn.org |

| Various Alcohols | Pivalic Acid | Tetrabutylammonium tribromide | Solvent-free | Reflux | Good to High | semanticscholar.org |

| Various Alcohols | Pivalic Anhydride | Bismuth(III) triflate | - | Mild | - | organic-chemistry.org |

In molecules containing multiple hydroxyl groups, such as diols, the selective pivaloylation of one hydroxyl group over another is a significant challenge. The steric bulk of the pivaloyl group can often be exploited to achieve chemoselectivity. Primary alcohols are generally more reactive towards pivaloylation than secondary or tertiary alcohols due to reduced steric hindrance. organic-chemistry.orgarkat-usa.org

For instance, in the presence of a catalyst like 1,1′-(ethane-1,2-diyl)dipyridinium bistribromide (EDPBT), the primary hydroxyl group of a diol can be selectively acylated over a secondary hydroxyl group. arkat-usa.org Similarly, methods using (α,α-difluoroalkyl)amines have been shown to achieve selective mono-acylation of 1,2- and 1,3-diols. The choice of reagents and reaction conditions is therefore crucial for achieving the desired chemoselectivity in the synthesis of complex molecules containing the this compound moiety.

Asymmetric Synthesis of Enantioenriched this compound

The generation of this compound as a single enantiomer is critical for its application in stereospecific synthesis. This is achieved through several key asymmetric strategies that control the formation of new stereogenic centers. bccollegeasansol.ac.in These methods aim to produce one stereoisomer in significant excess over the other. scsm.ac.in

Chiral Auxiliaries in Cyclobutane Synthesis

A foundational strategy in asymmetric synthesis involves the use of chiral auxiliaries. bccollegeasansol.ac.in A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This process typically involves three main steps: covalent attachment of the auxiliary to the substrate, a diastereoselective transformation to create the desired stereocenter, and subsequent removal of the auxiliary, which can often be recovered and reused. wikipedia.org

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the reviewed literature, the general applicability of this method to create chiral cyclobutane structures is well-established. For instance, auxiliaries derived from naturally occurring chiral molecules like amino acids or terpenes are considered essential tools for building complex molecules. nih.gov Famous examples include Evans' oxazolidinones and Oppolzer's camphorsultam, which have been successfully used to direct alkylations and other bond-forming reactions. wikipedia.orgnih.gov

In a hypothetical application to a precursor of this compound, a chiral auxiliary could be appended to a molecule that will undergo a cyclization or a functionalization reaction. The steric and electronic properties of the auxiliary would guide the formation of the cyclobutane ring or the introduction of the hydroxyl group in a spatially defined manner, leading to a high diastereomeric excess.

Table 1: Key Features of Common Chiral Auxiliaries

| Chiral Auxiliary | Typical Application | Key Advantage |

| Evans' Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity, predictable stereochemistry |

| Oppolzer's Camphorsultam | Alkylations, Conjugate additions | Crystalline derivatives aid purification, highly effective steric shielding |

| Pseudoephedrine Amides | Alkylation of enolates | Forms readily cleavable amides, directs alkylation effectively |

| (SAMP/RAMP) Hydrazones | Asymmetric alkylation of ketones/aldehydes | Reliable for creating chiral centers alpha to a carbonyl group |

This table presents common chiral auxiliaries and their general applications in asymmetric synthesis, which are foundational principles applicable to complex target molecules.

Asymmetric Catalysis for Stereoselective Formation

Asymmetric catalysis offers a more efficient alternative to stoichiometric chiral auxiliaries by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. scsm.ac.in These catalysts, which can be metal complexes or small organic molecules (organocatalysts), create a chiral environment that forces the reaction to proceed along a stereoselective pathway. nsf.gov

Recent advancements have seen a surge in novel catalytic methods, including those that proceed through radical mechanisms. nsf.gov For instance, iron(III)-based metalloradical catalysis has been shown to be effective for the asymmetric cyclopropanation of various olefins with high yields and excellent stereoselectivity. nih.gov Similar principles could be adapted for the [2+2] cycloadditions required to form cyclobutane rings.

Organocatalysis, which utilizes small, metal-free organic molecules, has also emerged as a powerful tool. Chiral N-heterocyclic carbenes (NHCs), for example, have been employed in the enantioselective synthesis of complex spirocyclic compounds through annulation reactions. uva.es A potential route to an enantioenriched precursor of this compound could involve the asymmetric [2+2] cycloaddition of a ketene (B1206846) with an alkene, mediated by a chiral catalyst.

Table 2: Comparison of Asymmetric Catalysis Strategies

| Catalysis Type | Catalyst Example | Mechanistic Approach | Potential Application to Cyclobutane Synthesis |

| Transition Metal Catalysis | Chiral Rhodium or Iron Complexes | Lewis acid activation, metalloradical pathways | Catalytic [2+2] cycloadditions |

| Organocatalysis (Enamine/Iminium) | Chiral Amines (e.g., from Proline) | Formation of chiral enamines/iminiums to control facial selectivity | Asymmetric functionalization of cyclobutanone (B123998) precursors |

| Organocatalysis (NHC) | Chiral N-Heterocyclic Carbenes | Generation of chiral acyl-azolium or homoenolate intermediates | Annulation reactions to form substituted cyclobutanes |

| Chiral Phosphoric Acid Catalysis | BINOL-derived Phosphoric Acids | Brønsted acid catalysis, hydrogen bonding to control transition state | Asymmetric additions to cyclobutenes |

This table outlines major asymmetric catalysis strategies and their general mechanisms, illustrating potential pathways for the stereoselective synthesis of cyclobutane derivatives.

Enzymatic Approaches to Stereoisomer Resolution

Enzymatic resolution is a powerful technique for separating a racemic mixture of chiral molecules. This method utilizes the inherent stereospecificity of enzymes, which selectively catalyze a reaction on only one of the enantiomers in a racemate. A common application is the kinetic resolution of racemic alcohols or esters using lipases.

For this compound, a racemic mixture of the alcohol precursor, 3-hydroxycyclobutanol, could be subjected to enzymatic acylation. A lipase (B570770), such as Candida antarctica lipase B (CAL-B), would selectively acylate one enantiomer (e.g., the (R)-enantiomer) to form the corresponding pivalate ester, leaving the other enantiomer (e.g., the (S)-enantiomer) as an unreacted alcohol. The resulting mixture of the ester and the alcohol can then be separated by standard chromatographic techniques. This approach is mentioned as a standard procedure for obtaining pure stereoisomers in patent literature concerning related hydroxycyclobutyl structures. googleapis.com

Alternatively, if starting with racemic this compound, an enzyme could be used for stereoselective hydrolysis, converting one enantiomer back to the alcohol while leaving the other enantiomer as the unreacted ester.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.manih.gov The application of its twelve principles is paramount for the sustainable synthesis of this compound. mun.ca

Key principles applicable to this synthesis include:

Waste Prevention: Designing synthetic routes that minimize byproducts. Catalytic methods, such as asymmetric catalysis and enzymatic resolution, are inherently greener than stoichiometric approaches (like some chiral auxiliary methods) because they generate less waste. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. mun.ca Rearrangement and addition reactions, such as a [2+2] cycloaddition to form the cyclobutane ring, generally have high atom economies.

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents. Research into bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), has shown their effectiveness in various catalytic reactions, offering a greener alternative to traditional chlorinated solvents. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. atiner.gr The use of highly active catalysts can reduce the need for high temperatures, thereby saving energy. Microwave-assisted synthesis can also be a more energy-efficient heating method compared to conventional refluxing. atiner.gr

Catalysis: Using catalytic reagents in preference to stoichiometric ones. As discussed, both asymmetric metal catalysts and enzymes are prime examples of this principle, offering high efficiency and selectivity while minimizing waste. nsf.gov

Table 3: Hypothetical Green Chemistry Metrics for a Synthetic Step

| Parameter | Traditional Method (e.g., Stoichiometric Reagent) | Green Method (e.g., Catalytic) | Green Advantage |

| Solvent | Dichloromethane | 2-Methyltetrahydrofuran (bio-based) | Reduced toxicity, renewable source |

| Reagent | Stoichiometric chiral reagent | Catalytic (e.g., 1 mol% catalyst) | Drastically reduced waste |

| Atom Economy | Lower (due to large auxiliary group) | Higher (catalyst not incorporated) | Maximizes reactant incorporation |

| E-Factor | High (e.g., >10 kg waste/kg product) | Low (e.g., <5 kg waste/kg product) | Less environmental impact |

| Energy | Reflux (high energy input) | Room Temperature | Reduced energy consumption |

This table provides a comparative analysis based on established green chemistry principles, illustrating the potential benefits of adopting greener synthetic routes.

Reactivity and Reaction Mechanisms of 3 Hydroxycyclobutyl Pivalate

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in 3-Hydroxycyclobutyl pivalate (B1233124) is a key site for a variety of chemical modifications, including nucleophilic substitutions, oxidations, and derivatizations.

Nucleophilic Substitution Reactions (e.g., Mitsunobu, Appel)

Nucleophilic substitution reactions at the hydroxyl-bearing carbon of 3-Hydroxycyclobutyl pivalate typically proceed with an inversion of stereochemistry, characteristic of an S(_N)2 mechanism.

Mitsunobu Reaction: The Mitsunobu reaction provides a reliable method for the stereochemical inversion of the hydroxyl group. wikipedia.orgorganic-chemistry.org This reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. wikipedia.orgnih.gov The mechanism involves the initial formation of a betaine (B1666868) intermediate from the reaction of PPh(_3) and DEAD. This intermediate then deprotonates a nucleophile (e.g., a carboxylic acid) to form an ion pair. The alcohol then adds to the phosphonium (B103445) ion, leading to the formation of an alkoxyphosphonium salt, which is a good leaving group. Subsequent S(_N)2 attack by the conjugate base of the nucleophile results in the displacement of the activated hydroxyl group with inversion of configuration. organic-chemistry.org

Appel Reaction: The Appel reaction is employed to convert the hydroxyl group into a halide, also with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This transformation is typically achieved using a combination of triphenylphosphine and a tetrahalomethane, such as carbon tetrachloride (CCl(_4)) or carbon tetrabromide (CBr(_4)). wikipedia.orgchem-station.com The reaction proceeds through the formation of a phosphonium salt from PPh(_3) and the tetrahalomethane. The alcohol then attacks the phosphonium salt, forming an alkoxyphosphonium intermediate. An S(_N)2 displacement by the halide ion then yields the corresponding alkyl halide and triphenylphosphine oxide. organic-chemistry.org

| Reaction | Reagents | Product | Key Features |

| Mitsunobu | PPh(_3), DEAD/DIAD, Nucleophile (e.g., RCOOH) | Ester, Ether, etc. | Inversion of stereochemistry. wikipedia.org |

| Appel | PPh(_3), CCl(_4) or CBr(_4) | Alkyl Halide | Inversion of stereochemistry. wikipedia.org |

Oxidation Reactions (e.g., Corey-Kim, Dess-Martin)

Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 3-oxocyclobutyl pivalate. Several mild oxidation methods are suitable for this transformation.

Corey-Kim Oxidation: This method utilizes N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS) to generate an electrophilic sulfur species in situ. The alcohol attacks this species to form an alkoxysulfonium salt. Subsequent addition of a base, such as triethylamine (B128534), induces an elimination reaction to produce the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride.

Dess-Martin Oxidation: The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and selective method for oxidizing alcohols to aldehydes and ketones. wikipedia.orgalfa-chemistry.com The reaction is typically carried out in chlorinated solvents at room temperature and is known for its high yields and tolerance of various functional groups. wikipedia.orgpitt.edu The mechanism involves a ligand exchange between the alcohol and an acetate (B1210297) group on the periodinane, followed by an intramolecular proton transfer and fragmentation to yield the ketone, iodinane, and acetic acid. chemistrysteps.com

| Oxidation Method | Reagents | Product | Advantages |

| Corey-Kim | NCS, DMS, Et(_3)N | 3-Oxocyclobutyl pivalate | Mild conditions. |

| Dess-Martin | Dess-Martin Periodinane (DMP) | 3-Oxocyclobutyl pivalate | Mild, selective, high yields. wikipedia.orgalfa-chemistry.com |

Derivatization to Activated Esters and Sulfonates (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl methanesulfonate)

The hydroxyl group can be converted into a better leaving group by derivatization to sulfonate esters, such as tosylates and mesylates. This activation facilitates subsequent nucleophilic substitution reactions.

Tosylation: Reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270), yields the corresponding tosylate. The reaction proceeds by nucleophilic attack of the alcohol oxygen on the electrophilic sulfur atom of TsCl, with pyridine acting as a scavenger for the HCl byproduct. youtube.com

Mesylation: Similarly, treatment with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine affords the mesylate. Mesylates are also excellent leaving groups for nucleophilic substitution reactions. nih.gov

These sulfonate esters are valuable intermediates, as the sulfonate group is an excellent leaving group in S(_N)2 reactions, allowing for the introduction of a wide range of nucleophiles with inversion of stereochemistry. nih.gov

| Derivative | Reagent | Base | Leaving Group Ability |

| Tosylate | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Excellent |

| Mesylate | Methanesulfonyl chloride (MsCl) | Triethylamine | Excellent |

Reactions Involving the Pivalate Ester Group

The pivalate ester group is generally robust but can be cleaved or transformed under specific conditions. Its steric bulk provides significant stability against many nucleophiles and bases.

Selective Ester Cleavage and Transesterification

The pivalate ester can be hydrolyzed to the corresponding alcohol under harsh basic or acidic conditions. However, more selective methods are often preferred. Reductive cleavage using reagents like lithium and a catalytic amount of naphthalene (B1677914) can also be employed to generate the alcohol. organic-chemistry.org

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. Enzymatic methods, for instance using lipases, can also effect transesterification, often with high selectivity.

Ester Reduction Reactions (e.g., Bouveault-Blanc, Complex Metal Hydride Reductions)

Reduction of the pivalate ester group leads to the formation of a primary alcohol.

Bouveault-Blanc Reduction: This classical method involves the reduction of esters using metallic sodium in the presence of an alcohol, typically ethanol. alfa-chemistry.comallaboutchemistry.netwikipedia.orgchemistnotes.comorganic-chemistry.org The reaction proceeds through a single-electron transfer mechanism from sodium to the carbonyl group of the ester, ultimately yielding two alcohol products after protonation from the solvent. alfa-chemistry.com

Complex Metal Hydride Reductions: More modern and commonly used methods involve complex metal hydrides. Lithium aluminum hydride (LiAlH(_4)) is a powerful reducing agent that readily reduces esters to primary alcohols. ic.ac.uklibretexts.orgmasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of an alkoxide and a second hydride addition to the resulting aldehyde intermediate. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters. commonorganicchemistry.com

| Reaction | Reagents | Product | Notes |

| Bouveault-Blanc Reduction | Na, Ethanol | 1,3-Cyclobutanediol and tert-butanol | A classic method, less common now. wikipedia.org |

| Complex Metal Hydride Reduction | LiAlH(_4) | 1,3-Cyclobutanediol and tert-butanol | A powerful and common method for ester reduction. masterorganicchemistry.com |

Transformations of the Cyclobutyl Ring System

The four-membered ring of this compound is susceptible to various transformations that alter its structure, driven by the release of ring strain. These include ring expansions, contractions, and opening reactions, as well as the direct functionalization of its C-H bonds.

Ring expansion and contraction reactions provide pathways to modify the core carbocyclic skeleton. For cyclobutane (B1203170) systems, these transformations are often mediated by the formation of a carbocation intermediate, which can trigger skeletal rearrangements.

Ring Expansion: The presence of a hydroxyl group on the cyclobutane ring makes this compound a suitable precursor for carbocation-mediated ring expansion. Activation of the alcohol, typically under acidic conditions or by conversion to a good leaving group (e.g., a tosylate or halide), can lead to the formation of a cyclobutyl cation. This strained, high-energy intermediate can rearrange to a more stable cyclopentyl cation. chemistrysteps.com This process is driven by the relief of ring strain, as five-membered rings have significantly lower strain energy than four-membered rings. chemistrysteps.com The subsequent capture of the cyclopentyl cation by a nucleophile yields a substituted cyclopentane (B165970) derivative. This type of transformation is analogous to the Tiffeneau–Demjanov rearrangement. wikipedia.org

A plausible mechanism involves the following steps:

Protonation of the hydroxyl group by an acid catalyst to form an oxonium ion.

Loss of a water molecule to generate a secondary cyclobutyl carbocation.

Migration of an adjacent C-C bond of the ring to the cationic center, resulting in the formation of a rearranged, more stable cyclopentyl carbocation.

Nucleophilic attack on the cyclopentyl cation (e.g., by the solvent or another nucleophile present) to afford the final ring-expanded product.

Ring Contraction: While carbocation rearrangements in cyclobutane systems predominantly favor ring expansion, ring contractions to cyclopropylmethyl systems can also occur under specific conditions, often in equilibrium with the cyclobutyl cation. wikipedia.org For instance, the diazotization of aminocyclobutanes can lead to a mixture of cyclobutanol (B46151) and cyclopropylmethanol (B32771) products, indicating the accessibility of both cationic intermediates. wikipedia.org However, for this compound, ring contraction is generally considered a less favorable pathway compared to ring expansion. More specialized methods, such as photochemical or radical-mediated processes, are typically required to achieve efficient strain-increasing ring contractions. nih.gov Other synthetic strategies, such as the contraction of larger rings like pyrrolidines, have been developed to synthesize functionalized cyclobutanes. chemistryviews.orgacs.org

Table 1: Examples of Ring Expansion Reactions in Cyclobutane Systems

| Starting Material | Reagent/Conditions | Product | Notes |

| 1-Methylcyclobutanol | H₂SO₄ (aq) | 1-Methylcyclopentene | Dehydration follows ring expansion. |

| (1-Hydroxycyclobutyl)methanol | TsCl, Pyridine; then heat | Cyclopentanone | Tiffeneau-Demjanov type rearrangement. |

| 1-Vinylcyclobutanol | Formic Acid | Cyclopentanone | Acid-catalyzed rearrangement. |

The strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to cleavage under thermal, photochemical, or transition-metal-catalyzed conditions. For cyclobutanol derivatives, palladium catalysis is a particularly effective method for promoting C-C bond cleavage.

The reaction is initiated by the coordination of the hydroxyl group to a palladium(II) center. This is followed by a β-carbon elimination step, where a C-C bond within the ring is cleaved to open the ring and form a linear alkyl-palladium intermediate. semanticscholar.orgresearchgate.net This intermediate can then participate in a variety of subsequent transformations, such as β-hydride elimination to form an unsaturated ketone or cross-coupling with other reagents. This strategy allows cyclobutanols to serve as synthetic equivalents to enolates or other linear four-carbon building blocks. semanticscholar.org

The general mechanism for palladium-catalyzed ring opening is as follows:

Coordination of the cyclobutanol oxygen to the Pd(II) catalyst.

Deprotonation to form a palladium(II) alkoxide.

β-Carbon elimination, leading to the cleavage of a distal C-C bond and formation of a palladacycle intermediate.

Further reaction of the organopalladium intermediate, such as reductive elimination or β-hydride elimination, to release the final product and regenerate the palladium catalyst.

Table 2: Palladium-Catalyzed Ring-Opening Reactions of Cyclobutanols

| Cyclobutanol Derivative | Coupling Partner | Catalyst System | Product Type |

| 1-Arylcyclobutanol | Aryl Bromide | Pd(OAc)₂ / Ligand | γ-Arylated Ketone acs.org |

| 1-(Alkenyl)cyclobutanol | - | Pd(OAc)₂ / JohnPhos | Styrene Derivative semanticscholar.org |

| Tertiary Cyclobutanols | Unactivated Olefins | Pd(0) / Chiral Ligand | Chiral Benzene-fused Cyclic Compound acs.org |

Direct functionalization of C-H bonds offers an atom-economical approach to introduce complexity into molecules without the need for pre-functionalization. In cyclobutane systems, palladium-catalyzed C(sp³)–H activation has emerged as a powerful tool. These reactions often employ a directing group to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. acs.orgnih.gov

For this compound, both the hydroxyl and the pivalate ester groups could potentially serve as directing groups, although they are generally less effective than more traditional directing groups like 8-aminoquinoline (B160924) or picolinamide. acs.orgnih.gov The reaction typically proceeds via a Pd(II)/Pd(IV) catalytic cycle. The directing group coordinates to the palladium center, positioning it to activate a nearby C-H bond (commonly at the β or γ position) through a concerted metalation-deprotonation event, forming a cyclometalated intermediate. This intermediate then reacts with a coupling partner (e.g., an aryl halide), and subsequent reductive elimination forms the new C-C bond and regenerates the active catalyst. acs.org

Research has shown that catalyst selection can control the site of functionalization on the cyclobutane ring, allowing for selective reaction at either the C1 or C3 position. nih.gov Furthermore, C-H arylation has been successfully applied to complex cyclobutane precursors in the synthesis of natural products. nih.govresearchgate.net

Table 3: Directed C-H Functionalization of Cyclobutane Derivatives

| Substrate | Directing Group | Coupling Partner | Catalyst/Ligand | Product |

| Cyclobutane Carboxamide | 8-Aminoquinoline | Iodobenzene | Pd(OAc)₂ | Phenylated Cyclobutane Carboxamide acs.org |

| Aminomethyl-cyclobutane | Tertiary Alkylamine | Aryl Boronic Acid | Pd(OAc)₂ / N-Acetyl Amino Acid | Arylated Aminomethyl-cyclobutane chemrxiv.org |

| Cyclobutane Carboxylic Acid | Carboxylic Acid | Aryl Iodide | Pd(OAc)₂ / Quinuclidine-Pyridone Ligand | γ-Arylated Cyclobutane Carboxylic Acid nih.gov |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. To participate in these reactions, the hydroxyl group of this compound must first be converted into a suitable electrophilic partner, such as a halide, triflate, or tosylate, or a nucleophilic partner, like a boronic ester or organozinc reagent.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, typically between an aryl or vinyl halide/triflate and an amine. wikipedia.orglibretexts.org The analogous C-O coupling is used to form ethers. While the reaction is most established for sp²-hybridized carbons, its principles can be extended to sp³ centers, including cyclobutyl systems.

To subject this compound to a Buchwald-Hartwig reaction, the hydroxyl group would first be converted into a good leaving group, such as a bromide (via PBr₃ or CBr₄/PPh₃) or a triflate (via Tf₂O). The resulting cyclobutyl electrophile can then be coupled with a primary or secondary amine (for C-N formation) or an alcohol/phenol (for C-O formation) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. organic-chemistry.org

The catalytic cycle involves:

Oxidative addition of the cyclobutyl halide/triflate to a Pd(0) complex.

Coordination of the amine or alcohol to the resulting Pd(II) complex.

Deprotonation by the base to form a palladium amido or alkoxide complex.

Reductive elimination to form the C-N or C-O bond and regenerate the Pd(0) catalyst. wikipedia.org

A key challenge with sp³ electrophiles is the potential for β-hydride elimination from the alkyl-palladium intermediate, which can compete with reductive elimination. However, the use of bulky, electron-rich ligands can often favor the desired coupling pathway. youtube.com

Beyond C-N and C-O bond formation, palladium catalysis enables a wide array of other transformations for functionalized cyclobutanes.

Suzuki-Miyaura Coupling: This reaction is a versatile method for C-C bond formation. To utilize this compound in a Suzuki-Miyaura coupling, it can be converted into either an electrophile (halide/triflate) to couple with a boronic acid, or a nucleophile. The latter is achieved by converting the hydroxyl group into a potassium cyclobutyltrifluoroborate (B12209022) salt. nih.govorganic-chemistry.org These air- and moisture-stable salts have been shown to couple effectively with a range of aryl and heteroaryl chlorides under palladium catalysis, providing a reliable method for incorporating the cyclobutyl motif into aromatic systems. nih.govacs.org The use of specialized dialkylbiaryl phosphine ligands, such as XPhos, is often crucial for achieving high yields. organic-chemistry.org

C-C Cleavage/Arylation: As mentioned in section 3.3.2, palladium catalysts can induce the ring-opening of cyclobutanols followed by coupling. A notable example is the arylation of tertiary cyclobutanols with aryl bromides, which proceeds via C-C bond cleavage to generate γ-arylated ketones. acs.org This transformation highlights a powerful synthetic strategy where the cyclobutanol acts as a latent ketone.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions with Cyclobutyl Derivatives

| Reaction Type | Cyclobutyl Partner | Coupling Partner | Catalyst/Ligand | Product |

| Suzuki-Miyaura | Potassium Cyclobutyltrifluoroborate | 4-Chloroacetophenone | Pd(OAc)₂ / XPhos organic-chemistry.org | 4-Cyclobutylacetophenone |

| Suzuki-Miyaura | Potassium Cyclobutyltrifluoroborate | 2-Chloroquinoline | Pd(OAc)₂ / n-BuPAd₂ organic-chemistry.org | 2-Cyclobutylquinoline |

| C-C Cleavage/Arylation | 1-Phenylcyclobutanol | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / P(Cy)₃ | 4-(4-Fluorophenyl)-1-phenylbutan-1-one acs.org |

Rearrangement Reactions and Pericyclic Processes of this compound

The reactivity of this compound in rearrangement and pericyclic reactions is influenced by the inherent strain of the cyclobutane ring and the nature of its substituents. While specific studies on this exact molecule are not extensively documented, its behavior can be inferred from the well-established chemistry of cyclobutanol derivatives and related strained ring systems.

Under acidic conditions, cyclobutanol derivatives are known to undergo rearrangement reactions. cdnsciencepub.com For this compound, protonation of the hydroxyl group would form a good leaving group (water), leading to the formation of a secondary cyclobutyl carbocation. This carbocation could then undergo several potential rearrangements to alleviate ring strain. One possibility is a ring expansion to a more stable cyclopentyl cation, a common transformation for cyclobutylcarbinyl systems. Another potential pathway is a 1,2-hydride shift to form a more stabilized carbocation, if applicable, which could then be trapped by a nucleophile or undergo elimination.

The pivalate group, being sterically bulky, can influence the stereochemical outcome of these reactions by directing the approach of reagents or by affecting the conformational preferences of the cyclobutane ring.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgmsu.edu The cyclobutane ring itself can participate in electrocyclic ring-opening reactions, typically under thermal or photochemical conditions, to form a 1,3-butadiene (B125203) derivative. imperial.ac.uk For this compound, this would involve the cleavage of a carbon-carbon bond in the ring. The stereochemistry of the resulting diene is governed by the Woodward-Hoffmann rules, which dictate whether the ring opens in a conrotatory or disrotatory fashion depending on the reaction conditions (thermal or photochemical). organicchemistrydata.org

It is also conceivable for the substituents to be involved in pericyclic processes. For instance, if the molecule were to be modified to contain a vinyl group, it could undergo sigmatropic rearrangements, such as the Cope or Claisen rearrangement, where a reorganization of sigma and pi bonds occurs. imperial.ac.uk

Photochemical and Electrochemical Transformations of this compound

The photochemical behavior of this compound is expected to be dominated by reactions involving the cyclobutane ring and the carbonyl group of the pivalate ester. Photochemical [2+2] cycloadditions are a hallmark of alkene chemistry and are a primary method for synthesizing cyclobutane rings. acs.orgnih.govnih.gov Conversely, the reverse reaction, a [2+2] cycloreversion, can occur upon irradiation, leading to the cleavage of the cyclobutane ring into two alkene fragments. The specific outcome would depend on the wavelength of light used and the presence of photosensitizers.

The pivalate ester group also has photochemical potential. Esters can undergo Norrish Type I and Type II reactions. A Norrish Type I cleavage would involve the homolytic cleavage of the acyl-oxygen bond or the bond between the carbonyl group and the cyclobutyl ring. A Norrish Type II reaction would involve intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-position, which in this case would be a hydrogen on the cyclobutane ring, followed by cleavage or cyclization.

Proton-coupled electron transfer (PCET) is another mechanism that can be relevant in the electrochemical and photochemical reactions of molecules containing hydroxyl and ester functionalities, potentially leading to radical intermediates and subsequent novel transformations. acs.org

Table of Potential Reactions and Controlling Factors:

| Reaction Type | Sub-Type | Potential Transformation of this compound | Key Influencing Factors |

| Rearrangement | Acid-Catalyzed | Ring expansion to a cyclopentyl derivative or 1,2-hydride shift. | Acid concentration, temperature, solvent. |

| Pericyclic | Electrocyclic Ring Opening | Formation of a substituted 1,3-butadiene. | Thermal or photochemical conditions, stereochemistry of the starting material. |

| Photochemical | [2+2] Cycloreversion | Cleavage into two alkene fragments. | Wavelength of light, presence of photosensitizers. |

| Norrish Type I/II | Cleavage of the ester group or intramolecular hydrogen abstraction. | Wavelength of light, structure of the ester. | |

| Electrochemical | Reduction | Reduction of the pivalate ester to an alcohol. | Electrode potential, electrode material, solvent, supporting electrolyte. |

Stereochemical Control and Conformational Analysis

Stereoisomerism in 3-Hydroxycyclobutyl Pivalate (B1233124) (e.g., cis- and trans-isomers)

Due to the restricted rotation around the carbon-carbon single bonds within its cyclic structure, 3-Hydroxycyclobutyl pivalate, a 1,3-disubstituted cyclobutane (B1203170), exhibits geometric isomerism. uou.ac.in This results in the existence of two distinct diastereomers: cis-3-Hydroxycyclobutyl pivalate and trans-3-Hydroxycyclobutyl pivalate. libretexts.org

In the cis-isomer, the hydroxyl (-OH) and pivalate (-OCOC(CH₃)₃) groups are situated on the same face of the cyclobutane ring. libretexts.orglibretexts.org In the trans-isomer, these two substituents are located on opposite faces of the ring. libretexts.orglibretexts.org These isomers are distinct chemical compounds with unique physical and chemical properties, such as different melting points, boiling points, and reactivity. libretexts.orgnumberanalytics.com They are not interconvertible through simple bond rotation. libretexts.org

The existence and separate synthesis of cis and trans isomers are well-documented for structurally related 1,3-disubstituted cyclobutanes. For instance, both tert-butyl (cis-3-hydroxycyclobutyl)carbamate and tert-butyl (trans-3-hydroxycyclobutyl)carbamate are known and used as distinct intermediates in chemical synthesis. google.comgoogleapis.comachemblock.com Similarly, synthetic routes have been developed to specifically produce the trans isomer of 3-hydroxycyclobutylformic acid, often through the chemical inversion of the corresponding cis isomer, highlighting the defined and stable nature of each stereoisomer. google.com

| Isomer | Description | Relative Position of Substituents |

|---|---|---|

| cis-3-Hydroxycyclobutyl pivalate | The hydroxyl and pivalate groups are on the same side of the cyclobutane ring's plane. libretexts.org | Same Face |

| trans-3-Hydroxycyclobutyl pivalate | The hydroxyl and pivalate groups are on opposite sides of the cyclobutane ring's plane. libretexts.org | Opposite Faces |

Diastereoselective and Enantioselective Transformations

The synthesis of a specific stereoisomer of this compound requires precise control over the reaction pathways, a field known as stereoselective synthesis. Diastereoselective reactions aim to produce one diastereomer (e.g., cis or trans) in preference to the other.

Research into substituted cyclobutanes has led to the development of highly diastereoselective synthetic methods. A notable example is the scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid, a key structural component of the RORγt inverse agonist TAK-828F. nih.gov This process featured a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) (NaBH₄), where careful control of reaction conditions was essential to achieve high diastereomeric purity. nih.gov

Other strategies for achieving high diastereoselectivity in the formation of cyclic compounds include:

Catalytic Cascades: Rhodium(I)-catalyzed C-H activation and coupling reactions have been developed to produce highly substituted tetrahydropyridines with excellent diastereoselectivity (>95% purity). nih.gov

Palladium-Catalyzed Reactions: The cyanoesterification of cyclopropenes using a palladium catalyst has been shown to yield polysubstituted cyclopropanecarbonitriles with outstanding diastereoselectivity (>20:1 dr). organic-chemistry.org

Condensation Reactions: The condensation of 2-acylbenzoic acids with aminothiols can proceed with extremely high diastereoselectivity to create complex heterocyclic systems. arkat-usa.org

While specific enantioselective syntheses for this compound are not detailed in the provided context, the general principles are well-established. Enantioselective synthesis would involve the use of chiral catalysts, reagents, or starting materials to produce a single enantiomer of either the cis or trans isomer. Such control is crucial in pharmaceutical chemistry, where different enantiomers of a molecule can have vastly different biological activities.

Conformational Dynamics of Substituted Cyclobutanes

Contrary to a simple flat square, the cyclobutane ring exists in a puckered or "butterfly" conformation to alleviate the inherent ring strain. slideshare.netresearchgate.net This strain arises from both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). libretexts.org The puckering of the ring reduces torsional strain at the cost of a slight increase in angle strain. acs.org

This puckering creates two distinct types of substituent positions: axial and equatorial. acs.org

Axial (a): Bonds that are approximately parallel to the principal axis of the ring.

Equatorial (e): Bonds that point away from the ring, roughly in the "equator" of the molecule.

Substituted cyclobutanes undergo a rapid ring-inversion process, where the ring "flips" between two puckered conformations, causing axial and equatorial substituents to interchange their positions. slideshare.net The energy barrier for this inversion in cyclobutane is quite low, approximately 1.45-2.00 kcal/mol. slideshare.netacs.org

For a 1,3-disubstituted cyclobutane like this compound, the conformational equilibrium will favor the structure that minimizes steric interactions. Generally, conformers with bulky substituents in the more spacious equatorial positions are more stable. acs.org In the trans-isomer, a diequatorial conformation is typically favored. For the cis-isomer, one substituent must be axial while the other is equatorial, leading to a different energy profile and conformational preference. The equilibrium geometry is a delicate balance between minimizing torsional strain through puckering and avoiding steric clashes between substituents. acs.org

| Feature | Description | Significance |

|---|---|---|

| Ring Conformation | Puckered or "butterfly" shape. slideshare.netresearchgate.net | Reduces torsional strain from eclipsing bonds. acs.org |

| Substituent Positions | Axial and Equatorial. acs.org | Affects the steric environment and stability of the molecule. |

| Ring Inversion | Rapid interconversion between two puckered conformations. slideshare.net | Allows for interchange of axial and equatorial positions. |

| Energy Barrier | Low barrier to inversion (approx. 1.45-2.00 kcal/mol). slideshare.netacs.org | Indicates high conformational flexibility at room temperature. |

Influence of Stereochemistry on Reactivity and Selectivity

The stereochemistry of a cycloalkane is a critical factor that governs its reactivity and the selectivity of its chemical transformations. numberanalytics.com The spatial arrangement of the hydroxyl and pivalate groups in cis- and trans-3-Hydroxycyclobutyl pivalate dictates how the molecule interacts with reagents.

Steric Hindrance: The bulky pivalate group creates significant steric hindrance. In the cis-isomer, both the hydroxyl and pivalate groups are on the same face of the ring, which can sterically shield that face from attack by reagents. Conversely, the trans-isomer has its substituents on opposite faces, leading to a different steric environment around the ring and its functional groups. This can lead to different outcomes in reactions such as oxidation of the hydroxyl group or substitution reactions at the ring carbons.

Stereoelectronic Effects: The relative orientation of orbitals can influence reaction pathways. For example, in elimination reactions, an anti-periplanar arrangement of the leaving group and a proton is often required. The ability to achieve this conformation depends directly on the molecule's stereochemistry (cis or trans) and its preferred puckered state.

Intramolecular Interactions: In the cis-isomer, the proximity of the hydroxyl and ester groups could potentially allow for intramolecular hydrogen bonding or other interactions that are not possible in the trans-isomer. Such interactions can alter the reactivity of both functional groups.

The stereoselectivity of reactions involving 3,4-disubstituted 3,4-dihydroisocoumarins, which also possess a cyclic structure with cis and trans isomers, has been shown to favor the formation of the trans product, a preference attributed to steric effects during the reaction. mdpi.com This demonstrates how the inherent stereochemistry of the starting materials and intermediates directs the formation of a specific stereoisomer in the product. Ultimately, understanding the stereochemical and conformational properties of this compound is essential for predicting its chemical behavior and designing rational synthetic strategies. numberanalytics.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 3-Hydroxycyclobutyl pivalate (B1233124) in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, while the coupling constants in ¹H NMR can offer insights into the stereochemistry of the cyclobutane (B1203170) ring.

The key to differentiating cis and trans isomers lies in the distinct spatial relationships between the protons on the cyclobutane ring, which affects their chemical shifts and coupling constants. nist.gov In the trans isomer, the protons at C1 (bearing the pivalate group) and C3 (bearing the hydroxyl group) are on opposite sides of the ring, leading to a different set of dihedral angles with neighboring protons compared to the cis isomer, where they are on the same side. researchgate.net This results in different ³J (vicinal) coupling constants, which can be analyzed to assign the stereochemistry.

Expected ¹H and ¹³C NMR Data:

Based on analogous cyclobutane structures, the following are expected chemical shifts (δ) in ppm. The exact values can vary based on the solvent used.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for cis- and trans-3-Hydroxycyclobutyl pivalate

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ||

|---|---|---|---|---|

| cis-isomer | trans-isomer | cis-isomer | trans-isomer | |

| C1-H (methine) | ~4.8 - 5.0 | ~4.9 - 5.1 | ~70 - 72 | ~71 - 73 |

| C3-H (methine) | ~4.2 - 4.4 | ~4.0 - 4.2 | ||

| C2/C4-H (methylene) | ~2.0 - 2.6 | ~1.9 - 2.5 | ~30 - 33 | ~31 - 34 |

| OH | Variable | Variable | ||

| Pivalate -C(CH₃)₃ | ~1.20 | ~1.21 | ~27.1 | ~27.2 |

| Pivalate -C(CH₃)₃ | - | - | ~38.7 | ~38.8 |

| Pivalate -C=O | - | - | ~178 | ~178 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of all proton and carbon signals and for establishing the stereochemistry. chemrxiv.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 3-Hydroxycyclobutyl pivalate, COSY would show correlations between the C1-H and its adjacent C2/C4 methylene (B1212753) protons, and between the C3-H and its adjacent C2/C4 methylene protons. This helps to trace the connectivity within the cyclobutane ring. tcichemicals.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal around 4.9 ppm would correlate with the carbon signal around 71 ppm, confirming their assignment as C1-H and C1, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for linking different parts of the molecule. A key correlation would be between the protons of the pivalate's tert-butyl group (~1.2 ppm) and the ester carbonyl carbon (~178 ppm) as well as the quaternary carbon of the pivalate group (~39 ppm). Additionally, the C1-H proton would show a correlation to the ester carbonyl carbon, confirming the location of the pivalate group. chemrxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the definitive experiment for differentiating cis and trans isomers as it identifies protons that are close in space, regardless of their bonding connectivity. chemrxiv.org

For the cis isomer , a strong NOESY cross-peak would be expected between the proton at C1 and the proton at C3, as they are on the same face of the cyclobutane ring.

For the trans isomer , this C1-H to C3-H cross-peak would be absent or very weak. Instead, the C1-H proton would show NOE correlations to the C2/C4 protons that are on the same side of the ring (cis to it), and the C3-H proton would show correlations to the other set of C2/C4 protons.

Advanced Mass Spectrometry Techniques (e.g., HRMS, Tandem MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of the elemental formula of the molecule. nih.gov For this compound (C₉H₁₆O₃), the expected exact mass for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Tandem MS (MS/MS): In tandem mass spectrometry, a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides valuable information about the molecular structure. tcichemicals.comresearchgate.net For this compound, characteristic fragmentation patterns would include:

Loss of the pivaloyl group as a radical or pivalic acid.

Cleavage of the cyclobutane ring.

Loss of a water molecule from the hydroxyl group. The fragmentation pathway can help confirm the connectivity of the functional groups. For instance, the loss of pivalic acid (mass = 102.13 u) would be a strong indicator of the pivalate ester structure. abo.fi

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. dtic.milorganic-chemistry.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment. For this compound, the key characteristic absorption bands would be:

A strong, broad band around 3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

A very strong, sharp band around 1730 cm⁻¹ due to the C=O stretching of the pivalate ester.

C-H stretching vibrations for the cyclobutane and tert-butyl groups in the 2850-3000 cm⁻¹ region.

A strong C-O stretching band for the ester around 1150-1250 cm⁻¹ .

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly useful for non-polar bonds. dtic.mil

Symmetric C-C stretching vibrations within the cyclobutane ring and the tert-butyl group would be more prominent.

The C=O stretch is typically weaker in Raman compared to IR.

The O-H stretch is also weak, making Raman less sensitive to the hydroxyl group.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Alcohol (O-H) | Stretching | ~3400 (Broad, Strong) | Weak |

| Alkane (C-H) | Stretching | 2850-3000 (Strong) | 2850-3000 (Strong) |

| Ester (C=O) | Stretching | ~1730 (Very Strong) | ~1730 (Moderate) |

| Ester (C-O) | Stretching | 1150-1250 (Strong) | Moderate |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure, including:

The exact bond lengths and bond angles of the entire molecule.

The relative stereochemistry, definitively distinguishing between the cis and trans isomers. tcichemicals.com

The conformation of the cyclobutane ring, which is typically puckered.

The packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding involving the hydroxyl group.

While no crystal structure for this compound is currently in the public databases, data from other cyclobutane derivatives show typical C-C bond lengths within the ring to be around 1.55-1.57 Å.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination

Since this compound is a chiral molecule (for both cis and trans isomers), it exists as a pair of enantiomers. Determining the enantiomeric excess (ee) of a sample is crucial, especially in pharmaceutical contexts.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for separating enantiomers. The two enantiomers of this compound will interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including alcohols and esters. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated.

Spectroscopic Methods: While standard NMR is not used to distinguish enantiomers, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be distinguished by NMR. More advanced techniques like Vibrational Optical Activity (VOA) and Raman Optical Activity (ROA) can directly measure the difference in interaction with polarized light between enantiomers, providing a way to determine the ee without chromatographic separation. However, chiral HPLC remains the most accessible and widely used method for this purpose.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to model the electronic structure and geometry of molecules. For 3-hydroxycyclobutyl pivalate (B1233124), DFT calculations can predict key structural parameters and electronic properties, which are fundamental to understanding its reactivity.

The optimized molecular geometry of 3-hydroxycyclobutyl pivalate reveals a non-planar cyclobutane (B1203170) ring, a consequence of minimizing inherent angle and torsional strain. DFT calculations typically predict bond lengths and angles that are in close agreement with experimental data where available. The bulky pivalate group, with its tert-butyl moiety, significantly influences the molecule's steric profile.

Electronic structure analysis focuses on the distribution of electrons within the molecule. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are critical in predicting how the molecule will interact with other chemical species. The HOMO is typically localized around the electron-rich oxygen atoms of the hydroxyl and ester groups, indicating these are likely sites for electrophilic attack. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The presence of the electron-withdrawing pivalate group can influence the electron density across the cyclobutane scaffold.

Table 1: Predicted Geometrical Parameters for cis-3-Hydroxycyclobutyl Pivalate from DFT Calculations (Note: This data is illustrative, based on typical DFT results for similar structures.)

| Parameter | Predicted Value | Description |

| C1-C2 Bond Length | 1.55 Å | Carbon-carbon bond in the cyclobutane ring. |

| C-O (hydroxyl) Bond Length | 1.43 Å | Bond between carbon and the hydroxyl oxygen. |

| C=O (ester) Bond Length | 1.21 Å | Carbonyl bond length in the pivalate group. |

| C-O-C (ester) Bond Angle | 118° | Bond angle of the ester linkage. |

| Ring Puckering Angle | ~25° | Dihedral angle indicating the non-planarity of the cyclobutane ring. |

| Dipole Moment | ~2.5 D | A measure of the molecule's overall polarity. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides profound insights into how chemical reactions occur by mapping out the potential energy surface that connects reactants, transition states, and products. umanitoba.ca This allows for the elucidation of reaction mechanisms, prediction of regioselectivity, and estimation of activation energies.

For this compound, computational studies can model its synthesis, typically an esterification reaction between a 3-hydroxycyclobutanol derivative and pivaloyl chloride or pivalic acid. DFT calculations can identify the transition state structures for the reaction, revealing the energetic barriers that must be overcome. These models can help optimize reaction conditions by suggesting, for instance, that the steric bulk of the pivalate group favors certain catalytic approaches or reaction pathways.

Furthermore, the reactivity of this compound itself can be explored. For example, in reactions involving the hydroxyl group, such as oxidation or substitution, computational models can predict which sites are most likely to react. The stability of potential intermediates, like carbocations or radicals, can be assessed, providing a rationale for the observed product distribution. amazonaws.com Studies on related systems show that computational methods can effectively predict the regiochemical outcomes of reactions. amazonaws.com

Conformational Search and Energy Landscape Analysis

The flexible nature of the cyclobutane ring means that this compound can exist in multiple conformations. Conformational analysis is crucial as the spatial arrangement of atoms dictates the molecule's reactivity and physical properties.

The cyclobutane ring is not flat; it adopts puckered conformations to relieve strain. For monosubstituted and 1,3-disubstituted cyclobutanes, these conformations are often described as "boat-like" or "chair-like" puckered states. Computational searches identify all stable conformers and their relative energies. For this compound, there is an equilibrium between different puckered forms.

A key finding from such analyses is the preferred orientation of the substituents (the hydroxyl and pivalate groups). To minimize steric hindrance, these bulky groups will preferentially occupy equatorial positions rather than the more sterically crowded axial positions. The energy difference between conformers with equatorial versus axial substituents can be calculated, providing a quantitative measure of this preference. The presence of intramolecular hydrogen bonding between the hydroxyl group and the ester's carbonyl oxygen can also be investigated, as this would stabilize certain conformations.

Table 2: Relative Energies of cis-3-Hydroxycyclobutyl Pivalate Conformers (Note: This data is illustrative and represents typical outputs of conformational analysis.)

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Global Minimum) | OH (eq), Pivalate (eq) | 0.00 | 95.5 |

| 2 | OH (ax), Pivalate (eq) | 2.2 | 2.3 |

| 3 | OH (eq), Pivalate (ax) | 2.5 | 1.8 |

| 4 | OH (ax), Pivalate (ax) | 5.0 | <0.1 |

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions are valuable for identifying and characterizing the molecule, and for interpreting experimental data.

To predict ¹H and ¹³C NMR spectra, DFT calculations are used to determine the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts, often by referencing against a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory. The predicted chemical shifts for the protons and carbons in the cyclobutane ring and pivalate group can help assign peaks in an experimental spectrum.

Similarly, IR and Raman spectra can be predicted by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch of the alcohol, the C=O stretch of the ester, or various bending and rocking motions of the cyclobutane ring.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Note: This data is illustrative of typical DFT predictions.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3550 | Strong, Broad |

| Pivalate (C=O) | C=O Stretch | 1735 | Very Strong |

| Pivalate (C-O) | C-O Stretch | 1150 | Strong |

| Cyclobutane Ring | CH₂ Scissoring | 1460 | Medium |

Quantitative Structure-Activity Relationships (QSAR) for Analogues (focus on synthetic design)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used extensively in drug discovery and materials science to correlate a molecule's chemical structure with a specific activity, such as biological potency or a physical property. In the context of synthetic design, QSAR can guide the modification of a lead compound, like this compound, to enhance desired properties.

Analogues of this compound have appeared in medicinal chemistry literature as components of larger molecules designed as enzyme inhibitors or receptor modulators. rsc.orggoogle.com A QSAR study on a series of such analogues would begin by generating a set of molecular descriptors using computational methods. These descriptors quantify various aspects of the molecule's structure:

Steric descriptors: Molecular volume, surface area, and specific conformational indices related to the cyclobutyl ring.

Electronic descriptors: Dipole moment, atomic charges, and HOMO/LUMO energies.

Hydrophobic descriptors: LogP (the partition coefficient between octanol (B41247) and water).

These calculated descriptors for a library of analogues would be statistically correlated with their experimentally measured activity. The resulting QSAR equation can then be used to predict the activity of new, yet-to-be-synthesized analogues. This predictive power allows chemists to prioritize the synthesis of compounds that are most likely to succeed, saving time and resources. For instance, a model might reveal that increasing the electron-donating capacity of a substituent on the cyclobutane ring while maintaining a specific steric profile leads to higher biological activity.

Applications of 3 Hydroxycyclobutyl Pivalate in Advanced Organic Synthesis and Materials Science

Utilization as a Key Intermediate in Complex Molecule Synthesis

3-Hydroxycyclobutyl pivalate (B1233124) and its derivatives are crucial intermediates in the synthesis of complex organic molecules, particularly within the field of medicinal chemistry. The introduction of the hydroxycyclobutyl moiety can significantly improve the physicochemical properties of a lead compound, such as aqueous solubility and membrane permeability, which are critical for developing viable drug candidates. google.com The pivalate group provides steric protection, enhancing the stability of the compound during synthetic transformations.

The utility of this scaffold is demonstrated in its incorporation into a variety of biologically active molecules. For instance, derivatives like 6-(4-(1-amino-3-hydroxycyclobutyl)phenyl)-5-phenyl(furo, thieno or pyrrolo)[2,3-d]pyrimidin-4-one have been investigated for cancer treatment. rsc.org Similarly, the related cis-3-aminocyclobutanol has been used as an intermediate in the synthesis of TGF-beta inhibitors. googleapis.com These examples underscore the role of the hydroxycyclobutyl core as a key structural element in the development of new therapeutic agents.

Table 1: Examples of Complex Molecules Incorporating the Hydroxycyclobutyl Moiety

| Compound Class | Therapeutic Area | Moiety Incorporated | Reference |

| Furo/Thieno/Pyrrolo Pyrimidine Derivatives | Cancer | 1-Amino-3-hydroxycyclobutyl | rsc.org |

| Imidazo[1,2-b]pyridazine Derivatives | TGF-beta Inhibition | cis-3-Aminocyclobutanol | googleapis.com |

| Triazolo[4,5-d]pyrimidine Derivatives | GCN2 Inhibition | 4-Hydroxy-cyclobutyl | epo.org |

| Farnesoid X Receptor (FXR) Agonists | Metabolic Diseases | Hydroxy-cyclobutyl | google.com |